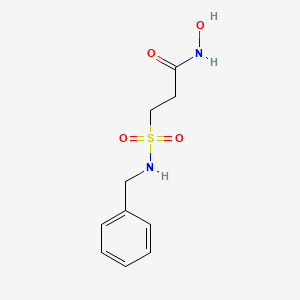

3-(Benzylsulfamoyl)-N-hydroxypropanamide

Description

3-(Benzylsulfamoyl)-N-hydroxypropanamide is a hydroxamic acid derivative characterized by a benzylsulfamoyl group attached to a propanamide backbone terminating in a hydroxylamine moiety. The compound’s structure enables metal ion coordination via its hydroxamic acid group, a feature common to enzyme inhibitors targeting metalloenzymes such as bacterial peptide deformylase (PDF) .

Properties

CAS No. |

919996-76-2 |

|---|---|

Molecular Formula |

C10H14N2O4S |

Molecular Weight |

258.30 g/mol |

IUPAC Name |

3-(benzylsulfamoyl)-N-hydroxypropanamide |

InChI |

InChI=1S/C10H14N2O4S/c13-10(12-14)6-7-17(15,16)11-8-9-4-2-1-3-5-9/h1-5,11,14H,6-8H2,(H,12,13) |

InChI Key |

VMDRZYCSVXLERL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)CCC(=O)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfamoyl)-N-hydroxypropanamide typically involves the following steps:

Formation of Benzylsulfamoyl Chloride: Benzylamine is reacted with chlorosulfonic acid to form benzylsulfamoyl chloride.

Reaction with Propanamide: The benzylsulfamoyl chloride is then reacted with N-hydroxypropanamide in the presence of a base such as triethylamine to yield the desired compound.

The reaction conditions often include maintaining a low temperature to prevent side reactions and using an inert atmosphere to avoid moisture and oxygen interference.

Industrial Production Methods

Industrial production of 3-(Benzylsulfamoyl)-N-hydroxypropanamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfamoyl)-N-hydroxypropanamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Formation of benzylsulfamoyl-N-oxopropanamide.

Reduction: Formation of 3-(benzylsulfamoyl)propanamine.

Substitution: Various substituted benzylsulfamoyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzylsulfamoyl)-N-hydroxypropanamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfamoyl)-N-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes. The benzylsulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural Features and Nomenclature

Hydroxamic Acid Derivatives: The IUPAC name "N-hydroxypropanamide" reflects the substitution of a hydroxyl group on the nitrogen of the propanamide backbone (PIN nomenclature) . Substituents like benzylsulfamoyl alter hydrophobicity, steric effects, and electronic properties. For example:

Sulfonamide/Sulfonyl Derivatives :

- 3-(Benzenesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide : Combines sulfonyl and benzothiazole groups, increasing molecular complexity (complexity index: 736) .

- N-(4-Chlorophenyl)-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide (CAS 338423-96-4): Includes sulfonyl and chlorophenyl groups, influencing steric hindrance and hydrogen bonding (H-bond donors: 1; acceptors: 4) .

Enzyme Inhibition :

Physicochemical Properties

- Solubility: The benzylsulfamoyl group may reduce aqueous solubility compared to aminophenyl derivatives (e.g., 3-(4-aminophenyl)-N-hydroxypropanamide hydrochloride) .

- Stability : Sulfonamide/sulfonyl groups (e.g., in ) increase resistance to hydrolysis compared to ester-based analogs.

Comparative Data Table

Key Findings and Implications

- Structural Flexibility : The N-hydroxypropanamide scaffold tolerates diverse substituents (e.g., benzylsulfamoyl, benzimidazole) without compromising hydroxamic acid’s metal-binding capacity .

- Activity-Structure Relationship : Bulky groups (e.g., benzylsulfamoyl) may enhance target selectivity but reduce solubility, necessitating formulation optimization .

- Synthetic Accessibility : High-yield routes for analogs (e.g., 50–62% for thiophene derivatives ) suggest feasibility for scaling 3-(Benzylsulfamoyl)-N-hydroxypropanamide synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.